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Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis,

splenomegaly, debilitating symptoms, and abnormal blood cell production.[1][2][3] The

dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT)

pathway is a central feature of MF, often driven by mutations in genes like JAK2, CALR, or

MPL. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is the standard of care for many patients

with MF, providing significant improvements in spleen size and symptom burden.[2][4]

However, responses can be incomplete, and many patients experience a gradual loss of

response or develop resistance.[2][5]

To address these limitations, novel therapeutic strategies are being explored. Pelabresib
(formerly CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the

Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][6] BET proteins are

epigenetic "readers" that regulate the transcription of genes involved in oncogenesis and

inflammation, including those downstream of the NF-κB signaling pathway.[5][7][8] The

combination of pelabresib with ruxolitinib offers a dual-mechanism approach, targeting both

the primary JAK-STAT signaling cascade and the underlying epigenetic dysregulation, with the

potential for deeper and more durable clinical responses.[8]
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Mechanism of Action
Ruxolitinib: JAK-STAT Pathway Inhibition
Ruxolitinib is a competitive inhibitor of the ATP-binding site of JAK1 and JAK2 tyrosine kinases.

[9][10] In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to uncontrolled

cell proliferation and the production of pro-inflammatory cytokines.[4][10] Ruxolitinib blocks the

phosphorylation and activation of STAT proteins, thereby downregulating the expression of

genes involved in cell growth and inflammation.[4][11] This action leads to a reduction in

splenomegaly and an alleviation of systemic symptoms.[4]
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Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
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Pelabresib: BET Protein Inhibition
Pelabresib selectively targets BET proteins (BRD2, BRD3, BRD4), which are crucial

epigenetic regulators.[5] These proteins bind to acetylated lysine residues on histones,

recruiting transcriptional machinery to specific gene promoters.[6][7] In myelofibrosis, BET

proteins drive the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and oncogenes

via pathways like NF-κB.[5][8] By competitively binding to the bromodomains of BET proteins,

pelabresib displaces them from chromatin, leading to the downregulation of these pathogenic

genes.[6][7] This mechanism can reduce inflammation, inhibit abnormal cell proliferation, and

potentially improve bone marrow fibrosis.[5][8]
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Caption: Pelabresib inhibits BET protein-mediated gene transcription.
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The combination of pelabresib and ruxolitinib provides a complementary and potentially

synergistic attack on the pathobiology of myelofibrosis.[12] While ruxolitinib directly targets the

hyperactive JAK-STAT signaling, pelabresib addresses the underlying epigenetic

dysregulation that drives the expression of inflammatory and oncogenic genes, some of which

are not fully controlled by JAK inhibition alone.[8] This dual approach aims to achieve more

profound and durable responses by impacting multiple hallmarks of the disease, including

splenomegaly, symptom burden, anemia, and bone marrow fibrosis.[1]
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Caption: Synergistic targeting of MF by pelabresib and ruxolitinib.

Clinical Efficacy Data
Clinical data from the Phase II MANIFEST and Phase III MANIFEST-2 trials have

demonstrated the efficacy and safety of combining pelabresib with ruxolitinib in JAK inhibitor-

naïve patients with myelofibrosis.

Spleen Volume and Symptom Score Reduction
The combination therapy has shown statistically significant and clinically meaningful

improvements in spleen volume reduction (SVR35) and total symptom score (TSS50)

compared to ruxolitinib monotherapy.
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Table 1: Key Efficacy Endpoints at Week 24 (MANIFEST-2 Trial)

Endpoint
Pelabresib +
Ruxolitinib

(n=214)

Placebo +
Ruxolitinib

(n=216)

Difference
(95% CI)

P-value

SVR35

Rate[12][13]
[14]

65.9% 35.2%
30.4% (21.6,

39.3)
< 0.001

TSS50 Rate[12]

[13][14]
52.3% 46.3% 6.0% (-3.5, 15.5) 0.216[15]

Absolute Change

in TSS[12][14]
-15.99 -14.05

-1.94 (-3.92,

0.04)
0.0545

| Mean % Spleen Volume Change[13][15] | -50.6% | -30.6% | - | - |

SVR35: ≥35% reduction in spleen volume from baseline. TSS50: ≥50% reduction in total

symptom score from baseline.

Improvements in Anemia and Bone Marrow Fibrosis
The combination therapy has also shown favorable effects on other key hallmarks of

myelofibrosis, including anemia and bone marrow fibrosis, suggesting potential disease-

modifying activity.[1][8]

Table 2: Anemia and Bone Marrow Fibrosis Outcomes (MANIFEST-2 Trial)

Endpoint (at Week 24) Pelabresib + Ruxolitinib Placebo + Ruxolitinib

Improvement in Bone

Marrow Fibrosis (≥1 Grade)

[15][16]
38.3% 25.3%

Worsening in Bone Marrow

Fibrosis (≥1 Grade)[15]
17.0% 27.7%
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| Patients Requiring RBC Transfusion[15] | 30.3% | 40.3% |

Data from the MANIFEST-2 trial at 48 weeks showed a sustained and deepening response in

bone marrow fibrosis improvement for the combination arm (41.0%) compared to the control

arm (15.0%).[17]

Safety and Tolerability
The combination of pelabresib and ruxolitinib was generally well-tolerated. The most common

treatment-emergent adverse events (TEAEs) were hematologic.

Table 3: Key Grade ≥3 Treatment-Emergent Adverse Events (MANIFEST-2 Trial)

Adverse Event (Grade ≥3)
Pelabresib + Ruxolitinib

(n=212)
Placebo + Ruxolitinib

(n=214)

Any Grade ≥3 TEAE[13][15] 49.1% 57.0%

Thrombocytopenia[14] 13.2% 6.1%

| Anemia[14] | 23.1% | 36.5% |

Experimental Protocols
The following protocol is based on the design of the Phase III MANIFEST-2 clinical trial, a

pivotal study evaluating the combination therapy.[3][14]

Study Design: MANIFEST-2 Protocol
Title: A Phase 3, Global, Randomized, Double-Blind, Active-Control Study of Pelabresib in

Combination with Ruxolitinib versus Placebo plus Ruxolitinib in JAK Inhibitor-Naïve Patients

with Myelofibrosis.

ClinicalTrials.gov Identifier: NCT04603495.[14]

Objective: To evaluate the efficacy and safety of pelabresib plus ruxolitinib compared to

placebo plus ruxolitinib.
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Study Population: Adult patients with primary myelofibrosis, post-polycythemia vera MF, or

post-essential thrombocythemia MF who have not previously been treated with a JAK

inhibitor.

Patient Screening
(JAKi-Naïve MF, Spleen ≥450 cm³,

Symptomatic, DIPSS Int-1 or higher)

Randomization (1:1)

Arm A: Experimental
Pelabresib + Ruxolitinib

Arm B: Active Control
Placebo + Ruxolitinib

Primary Endpoint Assessment
(Week 24)

Long-Term Follow-up
(Assessments at Week 48 and beyond)

Click to download full resolution via product page

Caption: Workflow of the MANIFEST-2 Phase III clinical trial.

Key Eligibility Criteria
Inclusion:

Dynamic International Prognostic Scoring System (DIPSS) risk category of Intermediate-1

or higher.[3]

Palpable spleen of ≥5 cm below the left costal margin or a spleen volume of ≥450 cm³ by

MRI or CT.[3][8]
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Measurable symptom burden (e.g., TSS ≥10 on MFSAF v4.0).[3]

Adequate hematologic function (e.g., platelet count ≥100 × 10⁹/L).[3]

Exclusion:

Prior treatment with any JAK inhibitor.

Peripheral blast count ≥5%.[3]

Treatment Regimen
Experimental Arm:

Pelabresib: 125 mg orally, once daily for 14 days, followed by a 7-day break (21-day

cycle).[14]

Ruxolitinib: 10 or 15 mg orally, twice daily (dose adjusted as needed).[14]

Control Arm:

Placebo: Matched to pelabresib, administered on the same schedule.[14]

Ruxolitinib: Dosed as in the experimental arm.[14]

Endpoints and Assessments
Primary Endpoint:

Proportion of patients achieving a ≥35% reduction in spleen volume (SVR35) from

baseline at Week 24, as measured by MRI or CT.[12][14]

Key Secondary Endpoints:

Proportion of patients achieving a ≥50% reduction in Total Symptom Score (TSS50) from

baseline at Week 24, using the Myelofibrosis Symptom Assessment Form (MFSAF v4.0).

[12][14]

Absolute change in TSS from baseline at Week 24.[12][14]
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Other Endpoints:

Hemoglobin response and transfusion independence.[1]

Change in bone marrow fibrosis grade.[1][17]

Overall survival and safety.

Assessment Schedule:

Spleen volume is assessed by MRI or CT at baseline and Week 24.

Symptom scores are collected electronically at baseline and regularly throughout the

study.

Bone marrow biopsies are performed at baseline and at specified intervals (e.g., Week 24

and Week 48) for central pathology review.

Safety is monitored continuously through physical exams, vital signs, and laboratory tests.

Conclusion
The combination of the BET inhibitor pelabresib and the JAK inhibitor ruxolitinib represents a

promising therapeutic strategy for treatment-naïve patients with myelofibrosis. By targeting two

distinct and complementary pathogenic pathways, this combination has demonstrated a

superior ability to reduce spleen volume and a strong trend toward improving symptom burden

compared to ruxolitinib monotherapy.[12][13] Furthermore, the encouraging data on anemia

and bone marrow fibrosis improvement suggest a potential for disease modification,

addressing a significant unmet need in the management of myelofibrosis.[16][17] The well-

tolerated safety profile supports its use in the frontline setting.[14] These findings position the

pelabresib-ruxolitinib combination as a potential new standard of care for JAK inhibitor-naïve

myelofibrosis.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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